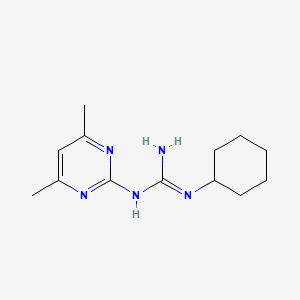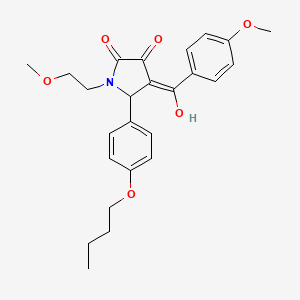
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea is a synthetic compound that has been found to have various applications in scientific research. This compound is also known as DPPU and has been extensively studied for its unique properties and potential applications in different fields of research.
Wirkmechanismus
The mechanism of action of DPPU involves its binding to the TRPV1 receptor and preventing the activation of this receptor by different stimuli. This results in the inhibition of pain perception and the reduction of inflammation in different tissues.
Biochemical and Physiological Effects:
DPPU has been found to have various biochemical and physiological effects, including its ability to reduce pain perception, inflammation, and oxidative stress in different tissues. DPPU has also been found to modulate the release of different neurotransmitters and cytokines, which are involved in different physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
DPPU has several advantages for lab experiments, including its high selectivity for the TRPV1 receptor, its stability in different experimental conditions, and its ability to penetrate different tissues. However, DPPU also has some limitations, including its potential toxicity in high doses and its limited solubility in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of DPPU in scientific research, including its potential use in the development of new drugs for the treatment of pain and inflammatory diseases. DPPU can also be used as a tool for studying the role of TRPV1 in different physiological processes and for identifying new targets for drug development. Further research is needed to explore the full potential of DPPU in different fields of research.
Synthesemethoden
The synthesis of DPPU involves the reaction of 3-methoxyaniline with diethyl propargylmalonate to form the intermediate product. This intermediate product is then reacted with phosgene and ammonia to yield the final product, N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
DPPU has been found to have various scientific research applications, including its use as a selective antagonist for the TRPV1 receptor. This receptor is involved in the perception of pain, and DPPU has been found to be effective in reducing pain in animal models. DPPU has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying the role of TRPV1 in different physiological processes.
Eigenschaften
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-9-8-10-13(11-12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVGNDXIIBHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)

![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)

![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)